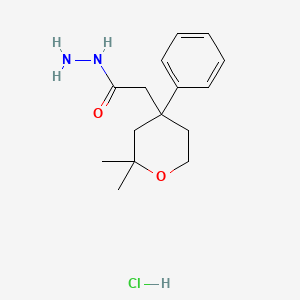
4-hydroxy-2,6-piperidinedicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-2,6-piperidinedicarboxamide (HPD) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HPD is a cyclic amide that contains two carboxylic acid groups and a hydroxyl group attached to a piperidine ring. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-hydroxy-2,6-piperidinedicarboxamide involves its interaction with the NMDA receptor. 4-hydroxy-2,6-piperidinedicarboxamide binds to the glycine site of the receptor, which modulates the activity of the receptor. The NMDA receptor is involved in various physiological processes, including synaptic plasticity, learning, and memory. The modulation of NMDA receptor activity by 4-hydroxy-2,6-piperidinedicarboxamide has been studied to understand its effects on these processes.
Biochemical and Physiological Effects:
4-hydroxy-2,6-piperidinedicarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-hydroxy-2,6-piperidinedicarboxamide can modulate the activity of the NMDA receptor, which can affect synaptic plasticity and neuronal excitability. In addition, 4-hydroxy-2,6-piperidinedicarboxamide has been shown to have anticonvulsant and neuroprotective properties. In vivo studies have shown that 4-hydroxy-2,6-piperidinedicarboxamide can reduce the severity and duration of seizures induced by different agents. 4-hydroxy-2,6-piperidinedicarboxamide has also been shown to protect neurons from damage induced by oxidative stress and excitotoxicity.
Advantages and Limitations for Lab Experiments
4-hydroxy-2,6-piperidinedicarboxamide has several advantages for lab experiments. It is a stable compound that can be synthesized using different methods. It has been used as a standard reference compound for the analysis of NMDA receptor function. However, there are also limitations to the use of 4-hydroxy-2,6-piperidinedicarboxamide in lab experiments. 4-hydroxy-2,6-piperidinedicarboxamide has low solubility in water, which can affect its bioavailability and limit its use in in vivo experiments. In addition, the mechanism of action of 4-hydroxy-2,6-piperidinedicarboxamide is not fully understood, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-hydroxy-2,6-piperidinedicarboxamide. One direction is to study the effects of 4-hydroxy-2,6-piperidinedicarboxamide on other neurotransmitter systems, such as the GABAergic system. Another direction is to study the effects of 4-hydroxy-2,6-piperidinedicarboxamide on different neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, the development of new methods for the synthesis of 4-hydroxy-2,6-piperidinedicarboxamide and its derivatives can expand its potential applications in various fields.
Synthesis Methods
4-hydroxy-2,6-piperidinedicarboxamide can be synthesized using different methods. One of the methods involves the reaction of glutaric anhydride with hydroxylamine to form 4-hydroxy-2,6-piperidinedione, which is then reduced using sodium borohydride to produce 4-hydroxy-2,6-piperidinedicarboxamide. Another method involves the reaction of 2,6-piperidinedione with hydroxylamine to form 4-hydroxy-2,6-piperidinedicarboxamide. The synthesis of 4-hydroxy-2,6-piperidinedicarboxamide using these methods has been reported in the literature, and the purity and yield of the compound have been analyzed using different techniques.
Scientific Research Applications
4-hydroxy-2,6-piperidinedicarboxamide has been studied for its potential applications in various fields of science. In the field of neuroscience, 4-hydroxy-2,6-piperidinedicarboxamide has been used as a tool to study the function of the N-methyl-D-aspartate (NMDA) receptor. 4-hydroxy-2,6-piperidinedicarboxamide has been shown to bind to the glycine site of the NMDA receptor, which modulates the activity of the receptor. In addition, 4-hydroxy-2,6-piperidinedicarboxamide has been used as a standard reference compound for the analysis of NMDA receptor function. 4-hydroxy-2,6-piperidinedicarboxamide has also been studied for its potential applications in the field of medicinal chemistry. 4-hydroxy-2,6-piperidinedicarboxamide has been shown to have anticonvulsant and neuroprotective properties, which make it a potential candidate for the development of new drugs for the treatment of neurological disorders.
properties
IUPAC Name |
4-hydroxypiperidine-2,6-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O3/c8-6(12)4-1-3(11)2-5(10-4)7(9)13/h3-5,10-11H,1-2H2,(H2,8,12)(H2,9,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSQEOXEJJEOMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(NC1C(=O)N)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-methylphenyl)-5-{[(4-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5223496.png)
![3-ethyl-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B5223499.png)
![methyl (3-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B5223520.png)



![4-allyl-1-[3-(2-chloro-4-methylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5223543.png)


![2-(4-methylphenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile](/img/structure/B5223557.png)
![1-{[4-(4-morpholinylsulfonyl)phenoxy]acetyl}azepane](/img/structure/B5223567.png)
![4-methoxy-N-({1-[(methylthio)acetyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B5223572.png)
